2-Amino-5-ethoxy-4-methoxybenzoic acid
Overview
Description
2-Amino-5-ethoxy-4-methoxybenzoic acid is an organic compound with the molecular weight of 211.22 . It is used as a building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The InChI code for 2-Amino-5-ethoxy-4-methoxybenzoic acid is1S/C10H13NO4/c1-3-15-9-4-6 (10 (12)13)7 (11)5-8 (9)14-2/h4-5H,3,11H2,1-2H3, (H,12,13)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Amino-5-ethoxy-4-methoxybenzoic acid is a powder with a melting point of 173-176°C .Scientific Research Applications
Chemical Synthesis
2-Amino-5-ethoxy-4-methoxybenzoic acid and its derivatives play a crucial role in the synthesis of various chemicals. For instance, Wang Yu (2008) detailed the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008). This showcases the compound's importance in creating pharmaceutical intermediates.
Molecular Structure Studies
The molecular structure and thermodynamic properties of similar compounds have been a focus of research. M. Monte, A. R. Almeida, and M. Matos (2010) examined the vapor pressures of aminomethoxybenzoic acids, including 2-amino-5-methoxybenzoic acid, to derive standard molar enthalpies and Gibbs energies of sublimation (Monte, Almeida, & Matos, 2010).
Material Science Applications
The compound has also found application in material science. In 2017, Lijiang Zhong et al. prepared novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers for use as adsorbents in separating and recovering Pd(II) from mixed solutions containing Pt, Pd, and Rh, highlighting its potential in waste management and recycling processes (Zhong, Jinyan, Zhang, Muhan, & Huang, 2017).
Biochemical Research
In biochemical research, derivatives of 2-amino-5-ethoxy-4-methoxybenzoic acid are used in studies involving enzyme activity and inhibition. For instance, R. Borchardt and J. Huber (1982) synthesized 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase, demonstrating its application in enzyme-related research (Borchardt & Huber, 1982).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Amino-5-ethoxy-4-methoxybenzoic acid were not found in the available resources .
properties
IUPAC Name |
2-amino-5-ethoxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLMBWMYHXXDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407181 | |
Record name | 2-amino-5-ethoxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-ethoxy-4-methoxybenzoic acid | |
CAS RN |
61948-67-2 | |
Record name | 2-amino-5-ethoxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-ethoxy-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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